(R)-1,4-dioxane-2-carboxylic acid

説明

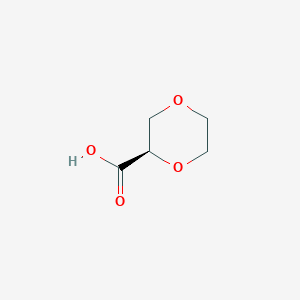

®-1,4-Dioxane-2-carboxylic acid is an organic compound featuring a dioxane ring with a carboxylic acid functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,4-dioxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylene glycol with glyoxylic acid, followed by cyclization to form the dioxane ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of ®-1,4-dioxane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of renewable raw materials and environmentally friendly solvents, are being explored to make the process more sustainable.

Types of Reactions:

Oxidation: ®-1,4-dioxane-2-carboxylic acid can undergo oxidation reactions to form corresponding dioxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Higher oxidation state dioxane derivatives.

Reduction: Alcohol derivatives of the dioxane ring.

Substitution: Various substituted dioxane compounds depending on the reagents used.

科学的研究の応用

Polymer Chemistry

Polymer Precursor

(R)-1,4-Dioxane-2-carboxylic acid serves as a precursor for the synthesis of biodegradable polymers. The compound can undergo polymerization reactions, leading to the formation of polyesters and polyamides that exhibit desirable mechanical properties and environmental degradability.

Case Study: Biodegradable Polymers

A notable study demonstrated the use of this compound in the preparation of poly(1,4-dioxane-2-carboxylate) through ring-opening polymerization. The resulting polymer exhibited high tensile strength and biodegradability in aqueous environments, making it suitable for applications in packaging and medical devices .

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Degradation Rate | 90% in 6 months |

Pharmaceutical Applications

Chiral Building Block

this compound is recognized for its utility as a chiral building block in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Case Study: Synthesis of Antiviral Agents

In a study focused on antiviral drug synthesis, this compound was utilized to create a series of novel compounds with significant antiviral activity against influenza viruses. The synthesis involved a multi-step process where this compound acted as a key intermediate .

| Compound | Activity |

|---|---|

| Compound A | IC50 = 5 µM |

| Compound B | IC50 = 10 µM |

Organic Synthesis

Reagent in Organic Reactions

this compound is employed as a reagent in various organic reactions, including esterification and acylation processes. Its ability to form stable intermediates enhances reaction efficiency and yield.

Case Study: Esterification Reactions

A research project investigated the use of this compound in esterification reactions with alcohols. The study reported that the reaction conditions could be optimized to achieve yields exceeding 85% for several esters, showcasing its versatility as a reagent .

| Reaction Type | Yield (%) |

|---|---|

| Reaction with Methanol | 90% |

| Reaction with Ethanol | 85% |

作用機序

The mechanism of action of ®-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The dioxane ring can also participate in hydrophobic interactions, further modulating the compound’s effects.

類似化合物との比較

1,4-Dioxane: A simpler analog without the carboxylic acid group.

1,3-Dioxane-2-carboxylic acid: A structural isomer with the carboxylic acid group in a different position.

Tetrahydrofuran-2-carboxylic acid: A related compound with a tetrahydrofuran ring instead of a dioxane ring.

Uniqueness: ®-1,4-dioxane-2-carboxylic acid is unique due to the presence of both the dioxane ring and the carboxylic acid group, which confer distinct chemical and physical properties

生物活性

(R)-1,4-Dioxane-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including structure-activity relationships, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique dioxane ring structure, which contributes to its biological properties. The compound's molecular formula is , and it contains a carboxylic acid functional group that plays a crucial role in its reactivity and interaction with biological systems.

1. Metabolic Effects

Research indicates that derivatives of 1,4-dioxane carboxylic acids exhibit significant effects on lipid metabolism. A study on related compounds demonstrated that certain derivatives act as potent agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These receptors are critical in regulating fatty acid metabolism and glucose homeostasis. In KK-A(y) type 2 diabetic mice, these compounds significantly reduced plasma triglycerides and LDL cholesterol while increasing HDL cholesterol levels .

2. Toxicological Profile

The toxicological profile of 1,4-dioxane suggests potential health risks associated with exposure. Studies indicate that exposure can lead to irritation of the eyes and respiratory tract, as well as more severe effects on the liver and kidneys with prolonged exposure . Importantly, the International Agency for Research on Cancer (IARC) classifies 1,4-dioxane as possibly carcinogenic to humans based on animal studies showing tumor development in the nasal cavity and liver .

Case Study 1: Remediation Efforts

A notable case study involved the installation of point-of-entry (POE) water treatment systems in residential areas contaminated with 1,4-dioxane. These systems successfully removed over 98% of the contaminant from drinking water supplies using granular activated carbon (GAC) technology. The study highlighted the effectiveness of GAC despite its lower adsorption rates for 1,4-dioxane compared to other volatile organic compounds (VOCs) .

Case Study 2: Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships of dioxane derivatives revealed that specific modifications could enhance their biological activity. For instance, introducing small hydrophobic substituents at certain positions on the phenyl ring increased PPARα agonist activity significantly. This research underscores the importance of chemical modifications in developing effective therapeutic agents targeting metabolic disorders .

Data Summary

Below is a summary table highlighting key findings related to the biological activity and toxicological profile of this compound:

| Property | Observation |

|---|---|

| Molecular Formula | C5H8O4 |

| PPARα Agonist Activity | Significant reduction in triglycerides and LDL cholesterol |

| Toxicological Effects | Eye/nose irritation; potential liver/kidney damage |

| Carcinogenic Classification | Possibly carcinogenic to humans (IARC) |

| Remediation Success | >98% removal from drinking water using GAC |

特性

IUPAC Name |

(2R)-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAYGFELCUXBS-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。